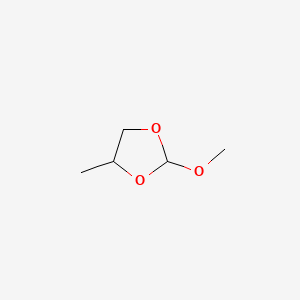

2-Methoxy-4-methyl-1,3-dioxolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methoxy-4-methyl-1,3-dioxolane is an organic compound with the molecular formula C5H10O3. It is a colorless liquid with a relatively low boiling point and is known for its stability and solubility in various organic solvents. This compound is part of the dioxolane family, which is characterized by a five-membered ring containing two oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-4-methyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. A common method involves the use of para-toluenesulfonic acid as a catalyst, which facilitates the reaction under reflux conditions . The continuous removal of water from the reaction mixture using a Dean-Stark apparatus is crucial for driving the reaction to completion.

Industrial Production Methods: On an industrial scale, the production of this compound typically involves the same acetalization process but with optimized conditions for higher yield and purity. The use of molecular sieves or orthoesters can enhance water removal, thereby improving the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-methyl-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.

Substitution: It can undergo nucleophilic substitution reactions with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: KMnO4, OsO4, CrO3/Py

Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4

Substitution: RLi, RMgX, RCuLi

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

2-Methoxy-4-methyl-1,3-dioxolane has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and a reagent in organic synthesis, particularly in the formation of cyclic acetals and ketals.

Biology: It serves as a protective group for carbonyl compounds in biochemical studies.

Medicine: Potential inhibitors of HIV have been synthesized using this compound as a key intermediate.

Industry: It is employed in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-1,3-dioxolane involves its ability to form stable cyclic structures with carbonyl compounds. This stability is due to the formation of a five-membered ring, which is less prone to hydrolysis compared to other acetal or ketal structures. The compound acts as a protecting group, preventing unwanted reactions at the carbonyl site during synthetic transformations .

Comparison with Similar Compounds

1,3-Dioxolane: Similar in structure but lacks the methoxy and methyl groups.

2-Methyl-1,3-dioxolane: Similar but with a different substitution pattern.

2,2-Dimethyl-1,3-dioxolane: Contains two methyl groups instead of one methoxy and one methyl group

Uniqueness: 2-Methoxy-4-methyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various chemical and industrial applications .

Biological Activity

2-Methoxy-4-methyl-1,3-dioxolane is a compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article reviews the available literature regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its dioxolane ring structure, which contributes to its unique reactivity and biological properties. The presence of the methoxy group enhances its solubility and interaction with biological systems.

Antimicrobial Properties

Research has indicated that compounds with dioxolane structures can exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of dioxolanes possess inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Antioxidant Activity

Antioxidant properties are crucial for compounds intended for therapeutic use. The presence of the methoxy group in this compound may enhance its ability to scavenge free radicals. Studies have demonstrated that similar compounds can effectively reduce oxidative stress in cellular models, thereby protecting against damage caused by reactive oxygen species (ROS) .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy . The specific pathways involved in this cytotoxic effect remain to be fully elucidated.

Study 1: Antimicrobial Efficacy

In a comparative study of different dioxolane derivatives, this compound exhibited notable antimicrobial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting potential as an alternative therapeutic agent .

Study 2: Antioxidant Mechanism

A study assessing the antioxidant capacity of various dioxolanes found that this compound effectively reduced lipid peroxidation in vitro. This was attributed to its ability to donate electrons and neutralize free radicals .

Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methoxy-4-methyl-1,3-dioxolane, and how can purity be ensured?

- Methodology : The compound can be synthesized via multi-step reactions starting from (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol. Key steps include functionalization with methoxy groups, purification via flash chromatography, and solvent removal under reduced pressure. Characterization should employ 1H and 13C NMR spectroscopy, GC-MS, and elemental analysis to verify structural integrity and purity (>95%) .

Q. How do solvent compositions influence the hydrolysis kinetics of this compound?

- Methodology : Hydrolysis rates depend on solvent polarity and hydrogen-bonding capacity. For example, in water-dioxane or water-dimethylsulfoxide mixtures, kinetic studies using UV-Vis spectroscopy or conductometry can track reaction progress. Compare rate constants (kobs) under varying solvent ratios to identify transition-state effects. Solvent effects are nearly identical for A-1 (unimolecular) and A-Se2 (bimolecular) mechanisms, as shown in analogous dioxolane derivatives .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodology :

- NMR Spectroscopy : Assign methoxy (δ∼3.3 ppm) and dioxolane ring protons (δ∼4.0−5.0 ppm) to confirm regiochemistry.

- GC-MS : Monitor molecular ion peaks (m/z) and fragmentation patterns to detect impurities.

- Elemental Analysis : Validate empirical formulas (e.g., C5H8O3) with <0.3% deviation .

Advanced Research Questions

Q. How can mechanistic distinctions (A-1 vs. A-Se2) in hydrolysis reactions be experimentally resolved?

- Methodology : Use isotopic labeling (e.g., 18O) to track nucleophilic attack sites. For A-1 mechanisms (e.g., 2-methyl-1,3-dioxolane hydrolysis), measure solvent isotope effects (kH2O/kD2O) and compare activation parameters (ΔH‡, ΔS‡) via Eyring plots. A-Se2 mechanisms (e.g., 2-methyl-4-methylene-1,3-dioxolane) exhibit greater sensitivity to solvent nucleophilicity .

Q. What role does this compound play in controlled radical polymerization?

- Methodology : As a cyclic ketene acetal analog, it can enable radical ring-opening polymerization (RROP) to incorporate degradable ester linkages. Optimize initiator systems (e.g., TEMPO/azobisisobutyronitrile) and monitor kinetics via 1H NMR or GPC. Degradation rates can be tuned by varying monomer feed ratios .

Q. How can computational models predict the stability and reactivity of this compound derivatives?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) can assess bond dissociation energies (BDEs) and transition states. Compare experimental vs. computed 13C chemical shifts to validate electron-density distributions. Solvent effects are modeled using the polarizable continuum model (PCM) .

Q. What strategies enhance the thermal and chemical stability of this compound in acidic/basic media?

- Methodology : Test stability under accelerated conditions (e.g., 1M HCl/NaOH at 50°C) via HPLC. Introduce steric hindrance (e.g., bulky substituents at C4) or electron-withdrawing groups to reduce ring strain. Derivatization with chloroacetamide groups (e.g., 2,2-dimethyl-4-chloromethylcarbamoylmethyloxymethyl-1,3-dioxolane) improves resistance to hydrolysis .

Properties

CAS No. |

28104-02-1 |

|---|---|

Molecular Formula |

C5H10O3 |

Molecular Weight |

118.13 g/mol |

IUPAC Name |

2-methoxy-4-methyl-1,3-dioxolane |

InChI |

InChI=1S/C5H10O3/c1-4-3-7-5(6-2)8-4/h4-5H,3H2,1-2H3 |

InChI Key |

QKJZGZIHQKQLOE-UHFFFAOYSA-N |

Canonical SMILES |

CC1COC(O1)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.